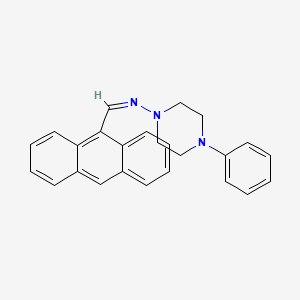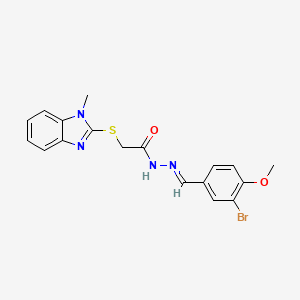![molecular formula C16H12BrNOS B11665347 (2Z)-2-[1-(4-bromoanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B11665347.png)
(2Z)-2-[1-(4-bromoanilino)ethylidene]-1-benzothiophen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[1-(4-bromoanilino)éthylidène]-1-benzothiophène-3-one est un composé organique caractérisé par la présence d'un noyau benzothiophène substitué par un groupe 4-bromoanilino et une partie éthylidène
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (2Z)-2-[1-(4-bromoanilino)éthylidène]-1-benzothiophène-3-one implique généralement la condensation de la 4-bromoaniline avec un dérivé de benzothiophène dans des conditions spécifiques. La réaction est souvent réalisée en présence d'une base, telle que l'hydroxyde de sodium ou le carbonate de potassium, et d'un solvant approprié comme l'éthanol ou le diméthylformamide. Le mélange réactionnel est chauffé pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
(2Z)-2-[1-(4-bromoanilino)éthylidène]-1-benzothiophène-3-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : L'atome de brome dans le groupe 4-bromoanilino peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Iodure de sodium dans l'acétone pour les réactions d'échange d'halogène.
Principaux produits formés
Oxydation : Formation des sulfoxydes ou sulfones correspondants.
Réduction : Formation des dérivés amine ou alcool correspondants.
Substitution : Formation de divers dérivés benzothiophènes substitués.
Applications De Recherche Scientifique
(2Z)-2-[1-(4-bromoanilino)éthylidène]-1-benzothiophène-3-one a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé précurseur potentiel pour le développement de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de matériaux avancés avec des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de la (2Z)-2-[1-(4-bromoanilino)éthylidène]-1-benzothiophène-3-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié.
Mécanisme D'action
The mechanism of action of (2E)-2-{1-[(4-BROMOPHENYL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. The bromophenyl group and the benzothiophene moiety can interact with enzymes or receptors, modulating their activity. The imine linkage may also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Composés similaires
4-bromophényl 4-bromobenzoate : Partage la substitution par le brome mais diffère dans la structure du noyau.
Dérivés de la 4-aminocoumarine : Similaires en termes de réactivité du groupe fonctionnel mais diffèrent dans l'échafaudage du noyau.
Unicité
(2Z)-2-[1-(4-bromoanilino)éthylidène]-1-benzothiophène-3-one est unique en raison de sa combinaison spécifique d'un noyau benzothiophène avec un groupe 4-bromoanilino et une partie éthylidène. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C16H12BrNOS |
|---|---|
Poids moléculaire |
346.2 g/mol |
Nom IUPAC |
2-[N-(4-bromophenyl)-C-methylcarbonimidoyl]-1-benzothiophen-3-ol |
InChI |
InChI=1S/C16H12BrNOS/c1-10(18-12-8-6-11(17)7-9-12)16-15(19)13-4-2-3-5-14(13)20-16/h2-9,19H,1H3 |
Clé InChI |
CBHRLZCFSLCIPK-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=C(C=C1)Br)C2=C(C3=CC=CC=C3S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate](/img/structure/B11665265.png)
![2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11665269.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665274.png)
![4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11665280.png)

![(5Z)-5-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665282.png)

![3-[4-(2-methylpropyl)phenyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665288.png)
![3-(4-ethylphenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665290.png)

![benzyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11665302.png)
![3-(5-chloro-2-thienyl)-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665311.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11665324.png)
![(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665337.png)
